molecular formula C23H27N5O2S B2797746 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704649-52-4

2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2797746
CAS No.: 1704649-52-4
M. Wt: 437.56
InChI Key: KFNHKBYBNWGFQK-UHFFFAOYSA-N
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Description

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with pyrazine, alongside an isopropylthio-phenyl group attached to the ethanone core.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-16(2)31-19-7-5-17(6-8-19)13-22(29)28-11-3-4-18(15-28)12-21-26-23(27-30-21)20-14-24-9-10-25-20/h5-10,14,16,18H,3-4,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNHKBYBNWGFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5OSC_{20}H_{23}N_{5}OS, with a molecular weight of 381.5 g/mol. The compound features a complex structure that includes an isopropylthio group, a pyrazinyl moiety, and a piperidine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H23N5OS
Molecular Weight381.5 g/mol
CAS Number2034373-47-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act on specific enzymes or receptors involved in inflammatory pathways and possibly exhibit anti-cancer properties through modulation of signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features often exhibit significant anti-inflammatory properties. For instance, derivatives of thiazole and phenyl groups have shown strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The presence of the isopropylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Potential

The pyrazinyl and oxadiazole components are known to contribute to anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, pyrazole derivatives have been shown to target specific kinases involved in tumor growth .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • In Vivo Studies :
    • Animal models treated with structurally related compounds exhibited reduced tumor growth rates compared to controls. These studies often assess tumor volume reduction and survival rates as primary endpoints.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the substituents on the phenyl and pyrazinyl rings can significantly influence the biological activity of the compound. For instance:

  • Substituent Positioning : The position of halogens or alkyl groups can enhance or diminish inhibitory activities against COX enzymes.
  • Functional Group Variation : Variations in the oxadiazole moiety can lead to differences in anticancer efficacy, highlighting the importance of precise chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine- and Tetrazole-Containing Ethanones

The compound 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) shares the ethanone core but substitutes the piperidine and oxadiazole groups with piperazine and tetrazole rings. Its synthesis involves condensation reactions confirmed by FT-IR, NMR, and mass spectrometry . Unlike the target compound, 13a lacks sulfur-based substituents (e.g., isopropylthio), which may reduce lipophilicity and alter metabolic stability.

Chlorophenyl-Substituted Piperidine Derivatives

Patented compounds such as 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone feature a chlorophenyl group instead of isopropylthio-phenyl.

Heterocyclic Modifications in Ethanone Derivatives

Compounds like 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone () replace the oxadiazole-pyrazine system with triazole and benzofuran groups. Such substitutions may alter solubility and bioavailability due to differences in hydrogen-bonding capacity and steric hindrance .

Key Comparative Data

Table 1: Structural and Functional Comparison of Target Compound and Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)* Notable Properties
Target Compound Ethanone + piperidine Isopropylthio-phenyl, oxadiazole-pyrazine ~495 (estimated) High lipophilicity (logP ~3.5)†
2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Ethanone + piperazine Allylpiperazine, phenyl-tetrazole ~356 Moderate solubility in polar solvents
1-((3R,4R)-3-(imidazo-pyrrolo-pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone Ethanone + piperidine Chlorophenyl, imidazo-pyrrolo-pyrazine ~450 (estimated) Enhanced electrophilicity
2-[(4,5-Dicyclopropyl-triazol-3-yl)thio]-1-(3-methyl-benzofuranyl)ethanone Ethanone + triazole Dicyclopropyl-triazole, benzofuran ~412 Improved metabolic stability

*Calculated using ChemDraw or similar tools; †Predicted via computational models.

Implications of Structural Differences

  • Bioactivity : The oxadiazole-pyrazine system in the target compound may enhance interactions with nucleotide-binding domains (e.g., kinases) compared to tetrazole or triazole derivatives .
  • Solubility and ADME : The isopropylthio-phenyl group likely increases logP, reducing aqueous solubility but improving membrane permeability relative to polar substituents like tetrazoles .

Research Findings and Limitations

While direct data for the target compound are lacking, comparisons suggest:

Synthesis : Multistep routes involving oxadiazole ring formation and piperidine functionalization are probable, akin to methods in and .

Spectral Characterization : FT-IR and NMR (e.g., 1H, 13C, HSQC) would be critical for verifying its structure, as demonstrated for analogue 13a .

Lumping Strategy: Organic compounds with similar backbones (e.g., ethanone-heterocycle systems) may be grouped for predictive modeling of reactivity or toxicity, as noted in .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Answer: Synthesis requires multi-step protocols with precise control of temperature (e.g., 60–90°C), inert atmospheres, and catalysts like palladium or bases (e.g., NaH). Critical steps include coupling the pyrazine-oxadiazole moiety to the piperidine ring and introducing the isopropylthio group. Solvent selection (e.g., DMF, dichloromethane) impacts reaction efficiency, while purification via column chromatography or recrystallization ensures purity. Monitoring with TLC or HPLC is essential to isolate intermediates .

Q. Which analytical techniques are most suitable for characterizing intermediates and the final product?

  • Answer:

  • NMR spectroscopy (¹H/¹³C) confirms structural integrity and regiochemistry, particularly for the oxadiazole and piperidine groups.
  • HPLC (>95% purity thresholds) and mass spectrometry (HRMS) validate molecular weight and isotopic patterns.
  • X-ray crystallography resolves 3D conformation, critical for understanding steric interactions in biological assays .

Q. What structural features of this compound suggest potential biological activity?

  • Answer: The pyrazine-oxadiazole core may act as a bioisostere for nucleotide-binding domains, while the isopropylthio group enhances lipophilicity for membrane penetration. The piperidine ring provides conformational flexibility, enabling interactions with enzymes (e.g., kinases) or receptors. Comparative studies with analogs indicate the pyrazine moiety is critical for target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements driving target engagement?

  • Answer:

  • Step 1: Synthesize analogs with modifications to the oxadiazole (e.g., substitution at position 3), pyrazine (e.g., methyl/pyridyl variants), or isopropylthio groups.
  • Step 2: Test in vitro binding (e.g., fluorescence polarization) and functional assays (e.g., enzyme inhibition).
  • Step 3: Use molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic features. For example, oxadiazole derivatives with electron-withdrawing groups may enhance π-stacking in hydrophobic pockets .

Q. What strategies resolve contradictions between in vitro potency and cellular activity data?

  • Answer: Discrepancies may arise from poor solubility, efflux pumps, or off-target effects. Mitigation strategies:

  • Solubility: Use PEG-based formulations or prodrug approaches (e.g., esterification).
  • Cellular permeability: Measure logP/logD and apply artificial membrane assays (PAMPA).
  • Counter-screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

Q. How can early-stage pharmacokinetic (PK) properties be assessed to prioritize lead candidates?

  • Answer:

  • Microsomal stability assays (human/rodent liver microsomes) predict metabolic clearance.
  • Plasma protein binding (equilibrium dialysis) impacts free drug availability.
  • In silico tools (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration. For example, compounds with cLogP <3 and TPSA <90 Ų often exhibit favorable PK .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Answer:

  • Pharmacophore screening against databases like ChEMBL identifies potential off-targets (e.g., GPCRs, ion channels).
  • ToxCast/Tox21 assays evaluate endocrine disruption or genotoxicity.
  • Molecular dynamics simulations assess binding stability to primary targets (e.g., FLAP inhibitors) versus secondary targets .

Q. How can in vivo models be designed to evaluate efficacy and toxicity in disease-relevant contexts?

  • Answer:

  • Dose-ranging studies: Use murine models (e.g., LPS-induced inflammation) with staggered dosing (1–50 mg/kg) to establish EC₅₀ and MTD.
  • Biomarker analysis: Measure LTB4 levels (ELISA) in blood or tissue homogenates.
  • Histopathology: Assess liver/kidney toxicity post-treatment. Cross-validate results with ex vivo human whole-blood assays .

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